Comparative Potency Data Against P2X3 or P2X2/3 Receptors Are Not Available for This Compound
The patent US 2012/0122886 A1 discloses a broad genus of thiadiazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists and provides IC₅₀ data for numerous exemplified compounds [1]. However, a search of the patent text for '3-methylphenyl' and 'm-tolyl' did not locate the target compound among the specifically exemplified structures with reported IC₅₀ values [1]. Therefore, no quantitative head-to-head or cross-study comparison of this compound's P2X receptor antagonism versus a close analog can be made.
| Evidence Dimension | P2X3/P2X2/3 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not reported in identified sources |
| Comparator Or Baseline | Exemplified patent compounds with IC₅₀ values in the nanomolar to low micromolar range [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human P2X3 and P2X2/3 receptor functional assays (FLIPR) as described in the patent [1] |
Why This Matters
Without target-specific IC₅₀ data, a user selecting this compound for P2X receptor screening must validate activity de novo; procurement cannot be justified on the basis of class-level patent data alone.
- [1] Chen, L.; Feng, L.; Yang, M.; Dillon, M.P.; Lai, Y., inventors; Hoffmann-La Roche Inc., assignee. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. United States Patent Application Publication US 2012/0122886 A1. Published May 17, 2012. View Source
